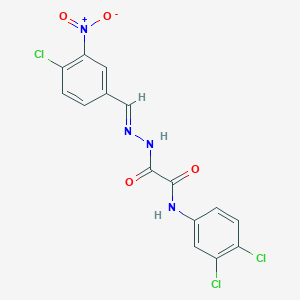![molecular formula C22H15Cl2FN2O4 B12029418 [3-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate CAS No. 767302-32-9](/img/structure/B12029418.png)
[3-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-[(E)-[[2-(4-氟苯氧基)乙酰]肼基亚甲基]苯基] 2,4-二氯苯甲酸是一种复杂的有机化合物,以其独特的化学结构和在各个科学领域中的潜在应用而闻名。该化合物以氟苯氧基、肼基亚甲基和二氯苯甲酸酯的存在为特征,使其成为有机化学和药物研究的关注对象。
准备方法
合成路线和反应条件
[3-[(E)-[[2-(4-氟苯氧基)乙酰]肼基亚甲基]苯基] 2,4-二氯苯甲酸的合成通常涉及多步过程。第一步通常包括制备2-(4-氟苯氧基)乙酸,然后使用亚硫酰氯等试剂将其转化为相应的酰氯。该酰氯与水合肼反应形成酰肼中间体。最后一步是在酸性或碱性条件下,将该酰肼与3-甲酰基苯基 2,4-二氯苯甲酸缩合,以得到目标化合物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但在更大规模上进行,利用连续流反应器和优化的反应条件,以确保高产率和纯度。在工业环境中,使用自动化系统和先进的纯化技术,如重结晶和色谱法,是实现所需产品质量的常见做法。
化学反应分析
反应类型
[3-[(E)-[[2-(4-氟苯氧基)乙酰]肼基亚甲基]苯基] 2,4-二氯苯甲酸经历各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或过氧化氢等试剂氧化,导致形成相应的氧化物。
还原: 使用硼氢化钠或氢化铝锂等试剂的还原反应可以将该化合物转化为其还原形式。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 甲醇中的甲醇钠进行亲核取代。
主要产物
从这些反应中形成的主要产物取决于所用试剂和具体条件。例如,氧化可能产生羧酸或酮,而还原可以产生醇或胺。
科学研究应用
化学
在化学领域,该化合物被用作合成更复杂分子的构建模块。其独特的结构允许各种功能化反应,使其在有机合成中具有价值。
生物学
在生物学研究中,[3-[(E)-[[2-(4-氟苯氧基)乙酰]肼基亚甲基]苯基] 2,4-二氯苯甲酸被研究为其作为生物化学探针的潜力。它可以与特定蛋白质或酶相互作用,提供对它们的结构和机制的见解。
医药
该化合物在药物化学中具有潜在的应用,尤其是在开发新药物方面。它与生物靶标相互作用的能力使其成为药物发现和开发的候选者。
工业
在工业领域,该化合物可用于生产特种化学品和材料。其独特的性能使其适用于涂料、粘合剂和聚合物中的应用。
作用机制
[3-[(E)-[[2-(4-氟苯氧基)乙酰]肼基亚甲基]苯基] 2,4-二氯苯甲酸的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可以与这些靶标结合,调节其活性,并导致各种生物学效应。涉及的途径可能包括抑制酶活性、改变信号转导或调节基因表达。
相似化合物的比较
类似化合物
乙酰乙酸乙酯: 一种更简单的酯,在亲核取代反应中具有类似的反应性。
1-(4-氟苯基)哌嗪: 包含氟苯基,类似于目标化合物中的氟苯氧基部分。
独特性
[3-[(E)-[[2-(4-氟苯氧基)乙酰]肼基亚甲基]苯基] 2,4-二氯苯甲酸的独特性在于其官能团的组合,这提供了独特的反应性特征和多种应用的可能性。它能够经历多种类型的化学反应并与各种生物靶标相互作用,使其成为科学研究中的一种通用化合物。
属性
CAS 编号 |
767302-32-9 |
|---|---|
分子式 |
C22H15Cl2FN2O4 |
分子量 |
461.3 g/mol |
IUPAC 名称 |
[3-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C22H15Cl2FN2O4/c23-15-4-9-19(20(24)11-15)22(29)31-18-3-1-2-14(10-18)12-26-27-21(28)13-30-17-7-5-16(25)6-8-17/h1-12H,13H2,(H,27,28)/b26-12+ |
InChI 键 |
PXZZEUFZBZQSLV-RPPGKUMJSA-N |
手性 SMILES |
C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)/C=N/NC(=O)COC3=CC=C(C=C3)F |
规范 SMILES |
C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C=NNC(=O)COC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-fluorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12029347.png)
![N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide](/img/structure/B12029351.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12029362.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12029377.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12029379.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B12029382.png)
![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12029385.png)
![(3Z)-3-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B12029400.png)

![[3-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12029408.png)

![2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B12029410.png)
![N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]octadecanamide](/img/structure/B12029413.png)
